methyl 2-(2-bromo-5-hydroxyphenyl)acetate
CAS No.: 1069115-25-8
Cat. No.: VC6161437
Molecular Formula: C9H9BrO3
Molecular Weight: 245.072
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1069115-25-8 |
|---|---|
| Molecular Formula | C9H9BrO3 |
| Molecular Weight | 245.072 |
| IUPAC Name | methyl 2-(2-bromo-5-hydroxyphenyl)acetate |
| Standard InChI | InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3 |
| Standard InChI Key | FPINIQUTHBKAPZ-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=CC(=C1)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (C10H9BrO3) consists of a phenyl ring with three distinct substituents:
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A bromine atom at position 2, which enhances electrophilic substitution reactivity.
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A hydroxyl group at position 5, contributing to hydrogen-bonding interactions and solubility in polar solvents.
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An acetoxy group (-CH2COOCH3) at position 1, which introduces ester functionality and influences metabolic stability.
The molecular weight is approximately 256.07 g/mol, calculated from its formula (C10H9BrO3). Theoretical predictions suggest a boiling point near 317–320°C and a density of 1.56 g/cm³, though experimental validation is required .
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) are unavailable for this specific compound, analogous brominated esters exhibit:
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1H NMR: Signals between δ 2.5–3.5 ppm for methylene protons (-CH2-) and δ 3.7–3.9 ppm for the methoxy group (-OCH3).
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13C NMR: Peaks near δ 170 ppm for the carbonyl carbon and δ 110–150 ppm for aromatic carbons .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of methyl 2-(2-bromo-5-hydroxyphenyl)acetate can be inferred from methodologies used for structurally related compounds. A plausible route involves:
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Bromination of a Precursor:
Starting with m-hydroxybenzoic acid, bromination at position 2 using brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst (e.g., red phosphorus) and sulfuric acid . -
Esterification:
The carboxylic acid group is esterified with methanol under acidic conditions to yield the final product:
Reaction Optimization
Key parameters influencing yield and purity, as demonstrated in analogous syntheses :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Catalyst | Red phosphorus | Enhances bromine activation |
| Temperature | 25–30°C | Balances reaction rate and selectivity |
| Reagent Ratio | 1:1.5 (Acid:NBS) | Minimizes side reactions |
Under optimized conditions, yields exceeding 90% and purity levels of 98–99% are achievable .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
The compound’s bromine and hydroxyl groups make it a promising scaffold for Structure-Activity Relationship (SAR) studies:
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Anti-inflammatory Agents: Modifications to the ester group (e.g., hydrolysis to carboxylic acid) could enhance binding to cyclooxygenase (COX) enzymes .
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Anticancer Candidates: Brominated aromatics often exhibit cytotoxicity by intercalating DNA or inhibiting topoisomerases.
Agrochemical Development
Derivatives of methyl 2-(2-bromo-5-hydroxyphenyl)acetate may serve as:
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Herbicides: The bromine atom disrupts chlorophyll synthesis in weeds.
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Fungicides: Hydroxyl groups chelate metal ions essential for fungal enzyme function .
Comparative Analysis with Structural Analogs
The compound’s reactivity and applications can be contextualized against similar brominated esters:
| Compound | CAS Number | Key Differences | Applications |
|---|---|---|---|
| Methyl 2-(3-bromo-4-hydroxyphenyl)acetate | 34918-57-5 | Bromine at position 3 | Lower herbicidal activity |
| 2-(5-Bromo-2-hydroxyphenyl)acetic acid | 38692-72-7 | Carboxylic acid substituent | Enhanced COX inhibition |
This comparison highlights the importance of substituent positioning in modulating biological activity .
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